molecular formula C9H13Cl2N3 B13476072 methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride

methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride

Cat. No.: B13476072
M. Wt: 234.12 g/mol
InChI Key: GCKOYFMDPJWZBW-UHFFFAOYSA-N
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Description

Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The compound has shown promise in various scientific research applications, including cancer therapy, due to its ability to inhibit FGFR signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride typically involves multiple steps. One common method includes the preparation of pyrrolo[2,3-b]pyridine derivatives through cyclization reactions. For instance, starting materials such as 4-amino-2-bromopyridine can undergo iodination, followed by dimesylation and base-mediated removal of mesyl groups to yield the desired intermediate . This intermediate can then be further reacted with appropriate reagents to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. Techniques such as crystallization and purification are employed to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyridine compounds .

Scientific Research Applications

Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride involves its ability to inhibit FGFRs. By binding to the FGFRs, the compound blocks the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride is unique due to its specific inhibitory activity against FGFRs, making it a valuable compound in cancer research. Its ability to selectively target FGFRs sets it apart from other similar compounds, providing a distinct advantage in therapeutic applications .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-10-5-7-6-12-9-8(7)3-2-4-11-9;;/h2-4,6,10H,5H2,1H3,(H,11,12);2*1H

InChI Key

GCKOYFMDPJWZBW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC2=C1C=CC=N2.Cl.Cl

Origin of Product

United States

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